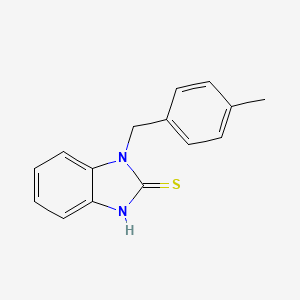
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The compound this compound is characterized by the presence of a benzimidazole ring substituted with a 4-methylbenzyl group and a thiol group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
The synthesis of 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions. For example, the thiol group can be substituted with alkyl or aryl halides to form thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has shown that benzimidazole derivatives, including this compound, have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific cellular pathways.
作用机制
The mechanism of action of 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby preventing the replication of microorganisms. Additionally, the compound can induce oxidative stress in cells, leading to cell death .
相似化合物的比较
1-(4-methylbenzyl)-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives to highlight its uniqueness:
1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol: This compound has a similar structure but with a chlorine atom instead of a methyl group. It exhibits different chemical reactivity and biological activity.
1-(4-methylbenzyl)-1H-benzimidazole-2-yl methanol: This compound has a hydroxyl group instead of a thiol group. It has different solubility and reactivity properties.
2-(4-methylphenyl)-1H-imidazol-4-yl methanol: This compound has an imidazole ring instead of a benzimidazole ring.
The unique combination of the benzimidazole ring, 4-methylbenzyl group, and thiol group in this compound imparts specific properties that make it valuable for various applications.
属性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
3-[(4-methylphenyl)methyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
InChI 键 |
QAPJYFJVKAGFEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027800.png)
![2-(4-Bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B15027807.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027808.png)
![1-(4-Bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027820.png)
![3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15027825.png)
![9-bromo-6-butyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15027826.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027827.png)
![methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B15027830.png)
![(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027836.png)
![ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate](/img/structure/B15027843.png)
![1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027854.png)
![11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027858.png)
![3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol](/img/structure/B15027863.png)

